![molecular formula C21H23NO2 B3029803 4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene CAS No. 790673-00-6](/img/structure/B3029803.png)
4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene
Descripción general
Descripción
4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[108002,607,11013,18]icosa-1,4,11,13(18),15,19-hexaene is a complex organic compound with a unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene involves multiple steps, typically starting with the formation of the core pentacyclic structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. advancements in organic synthesis techniques may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[108002,607,11
Chemistry: It can be used as a model compound to study complex molecular architectures and reaction mechanisms.
Biology: The compound’s unique structure may interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could arise from its interaction with specific molecular targets in the body.
Industry: Its unique properties may find applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism by which 4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2E,6E,10R)-3,7,11,11-Tetramethylbicyclo[8.1.0]undeca-2,6-diene
- 2,11-Dioxabicyclo[4.4.1]undeca-3,5-dien-10-one, 1,3,7,7-tetramethyl-
Uniqueness
4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene stands out due to its pentacyclic structure, which is more complex than the structures of the similar compounds listed above. This complexity may confer unique chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-11-8-13-6-5-7-21(3,4)17(13)16-15(11)19-14(9-12(2)24-19)18-20(16)23-10-22-18/h5,7-9,14,18,22H,6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYQPSSQJMQATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3C(=C4C(=C2O1)C(=CC5=C4C(C=CC5)(C)C)C)OCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


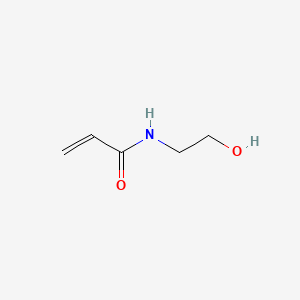
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)

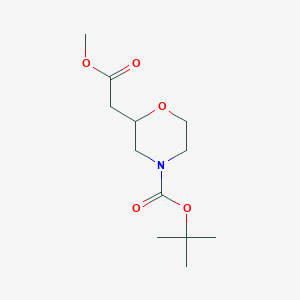
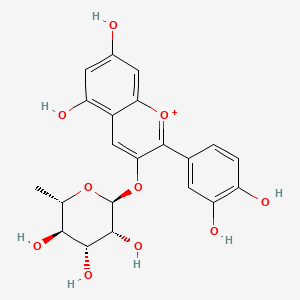

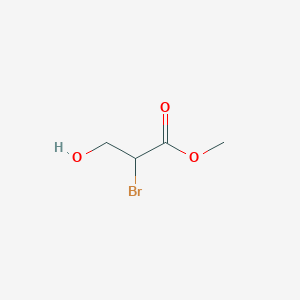
![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)
![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)
![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)
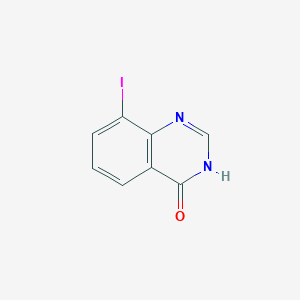
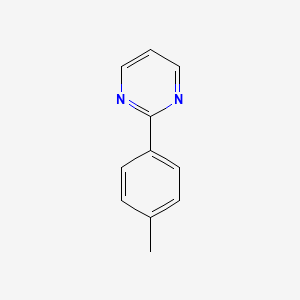
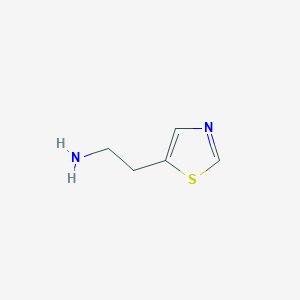
![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)
